molecular formula C13H12F2N4O3 B4609692 2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B4609692
M. Wt: 310.26 g/mol
InChI Key: QYZQLFLWWIFBLK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C13H12F2N4O3 and its molecular weight is 310.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.08774658 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitro Aromatic Hydrocarbons and Carcinogenicity

Research focusing on nitro aromatic hydrocarbons, such as those found in particulate pollutants, reveals significant concerns regarding their mutagenic and carcinogenic significance. Studies have demonstrated the high mutagenicity of these compounds for both bacteria and mammalian cells, with certain nitrobenzo[a]pyrenes (NBPs) being extraordinarily mutagenic. Carcinogenicity assessments in rats induced by specific NBPs highlight the potential risks associated with exposure to by-products of combustion, underscoring the importance of understanding the environmental and health impacts of such compounds (Tokiwa et al., 1994).

Perfluorinated Compounds and Environmental Concerns

Investigations into perfluorinated alkyl sulfonamides (PFASs), utilized in consumer products for surface protection, have revealed new information regarding their occurrence in indoor and outdoor environments. The study conducted in Ottawa, Canada, underscores the significant indoor air source strength of several PFASs and their impact on human exposure. This research contributes to the growing body of knowledge on the environmental persistence and potential health effects of perfluorinated compounds, emphasizing the need for further assessment of human and ecological risks (Shoeib et al., 2005).

Benzamide Derivatives and Therapeutic Potential

The clinical and preclinical evaluation of designer benzodiazepines and benzamide derivatives, such as flubromazolam and radiolabeled benzamides, highlights the diverse applications of these compounds in neuroscience, oncology, and drug development. For instance, the scintigraphic detection of melanoma metastases using a radiolabeled benzamide ([iodine-123]-(S)-IBZM) illustrates the potential of benzamide derivatives in medical imaging and diagnosis (Maffioli et al., 1994). Such research underscores the importance of continued exploration into the biochemical mechanisms and therapeutic applications of benzamide derivatives.

Properties

IUPAC Name

2,6-difluoro-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O3/c1-8-7-11(19(21)22)17-18(8)6-5-16-13(20)12-9(14)3-2-4-10(12)15/h2-4,7H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQLFLWWIFBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.